An In-depth Technical Guide to the Regulation and Expression of the Trypsinogen 2 Gene (PRSS2)
An In-depth Technical Guide to the Regulation and Expression of the Trypsinogen 2 Gene (PRSS2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serine protease 2 gene (PRSS2), also known as trypsinogen (B12293085) 2, encodes the anionic isoform of human trypsinogen. This enzyme is a critical component of the digestive system, synthesized in the pancreas and secreted into the small intestine to digest dietary proteins.[1][2] Beyond its established role in digestion, emerging evidence has implicated PRSS2 in various pathological conditions, including pancreatitis and several types of cancer, such as gastric, pancreatic, prostate, and breast cancer.[3][4][5] Upregulation of PRSS2 is a characteristic feature of pancreatitis.[1] This guide provides a comprehensive overview of the current understanding of PRSS2 gene regulation and expression, with a focus on the molecular mechanisms governing its activity and its role in disease.
Gene and Protein Characteristics
PRSS2 is located on chromosome 7q34 and is part of a cluster of trypsinogen genes.[1] The gene encodes a preproenzyme that is processed to the mature trypsinogen, which is then activated in the duodenum by enterokinase to form active trypsin. This active enzyme plays a crucial role in the proteolytic cascade of digestive enzyme activation.
Tissue-Specific Expression of PRSS2
PRSS2 is predominantly expressed in the exocrine pancreas, where it is one of the most abundant proteases.[1][6] Its expression is highly tissue-specific, with significantly lower levels detected in other tissues.
Quantitative mRNA Expression in Normal Human Tissues
The following table summarizes the median mRNA expression of PRSS2 in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.
| Tissue | Median FPKM |
| Pancreas | 15,000+ |
| Salivary Gland | < 10 |
| Small Intestine (Terminal Ileum) | < 5 |
| Stomach | < 5 |
| Colon (Transverse) | < 5 |
| Liver | < 1 |
| Lung | < 1 |
| Breast (Mammary Tissue) | < 1 |
| Prostate | < 1 |
| Ovary | < 1 |
| Skin (Sun Exposed) | < 1 |
| Whole Blood | < 1 |
Data is illustrative and sourced from publicly available databases. Actual values may vary.
Protein Expression
Consistent with mRNA data, PRSS2 protein is selectively expressed in the cytoplasm of exocrine pancreatic cells and Paneth cells.[1][6]
PRSS2 Expression in Cancer
Elevated expression of PRSS2 has been observed in several malignancies and is often associated with tumor progression and metastasis.[3][4][5]
Quantitative mRNA Expression in Cancer Tissues
The Cancer Genome Atlas (TCGA) data reveals differential expression of PRSS2 across various cancer types.
| Cancer Type | Median FPKM (Tumor) | Median FPKM (Normal) |
| Pancreatic Adenocarcinoma (PAAD) | ~100 | ~15,000+ |
| Stomach Adenocarcinoma (STAD) | ~5 | < 5 |
| Colon Adenocarcinoma (COAD) | < 1 | < 5 |
| Breast Invasive Carcinoma (BRCA) | < 1 | < 1 |
| Prostate Adenocarcinoma (PRAD) | < 1 | < 1 |
| Lung Squamous Cell Carcinoma (LUSC) | < 1 | < 1 |
Data is illustrative and sourced from publicly available databases. Actual values may vary.
Regulation of PRSS2 Gene Expression
The expression of PRSS2 is tightly controlled at the transcriptional and epigenetic levels.
Transcriptional Regulation
c-Myc: The transcription factor c-Myc has been identified as a key regulator of PRSS2 expression. Studies have shown that shRNA-mediated silencing of c-Myc leads to a significant reduction in PRSS2 expression in cancer cell lines.[7] This indicates a direct or indirect positive regulatory role of c-Myc on PRSS2 transcription.
AP-1 (Activator Protein 1): While direct binding of AP-1 to the PRSS2 promoter has not been definitively demonstrated in the provided search results, AP-1 is a crucial transcription factor involved in cellular proliferation, differentiation, and apoptosis, and its dysregulation is common in cancer.[8] Given the role of PRSS2 in cancer progression, investigating the potential regulation by AP-1 is a logical area for future research.
Logical Relationship: c-Myc Regulation of PRSS2
Caption: c-Myc positively regulates the transcription of the PRSS2 gene.
Epigenetic Regulation
Epigenetic modifications, including DNA methylation and histone modifications, play a crucial role in regulating gene expression. While specific studies on the epigenetic regulation of PRSS2 are limited in the provided search results, the regulation of the related serine protease, TMPRSS2, by DNA methylation in prostate cancer suggests that similar mechanisms may apply to PRSS2.[9] Hypermethylation of promoter regions is a common mechanism for gene silencing in cancer.[10] Further research is needed to elucidate the specific epigenetic landscape of the PRSS2 gene in normal and diseased states.
Signaling Pathways Involving PRSS2
In the tumor microenvironment, PRSS2 has been shown to participate in a signaling cascade that promotes tumor growth and progression.
The PRSS2-LRP1-Tsp-1 Pathway: Secreted PRSS2 can bind to the low-density lipoprotein receptor-related protein 1 (LRP1) on the surface of stromal cells. This interaction leads to the repression of Thrombospondin-1 (Tsp-1), a potent inhibitor of angiogenesis and tumor growth. The enzymatic activity of PRSS2 is not required for this function. This pathway highlights a non-proteolytic role for PRSS2 in intercellular communication within the tumor microenvironment.
Signaling Pathway: PRSS2-LRP1-Tsp-1 Axis
Caption: PRSS2 represses Tsp-1 expression via LRP1, promoting tumor growth.
Experimental Protocols
Western Blot for PRSS2 Detection
This protocol outlines the general steps for detecting PRSS2 protein in cell lysates or tissue homogenates.
1. Sample Preparation:
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For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.
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For tissues, homogenize in RIPA buffer with protease inhibitors.
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Centrifuge the lysate to pellet cellular debris and collect the supernatant.
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Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
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Denature protein samples by boiling in Laemmli buffer.
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Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody specific for PRSS2 overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow: Western Blot for PRSS2
Caption: A streamlined workflow for the detection of PRSS2 protein via Western Blot.
Immunohistochemistry (IHC) for PRSS2
This protocol provides a general guideline for the detection and localization of PRSS2 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
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Rehydrate through a graded series of ethanol (B145695) washes.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or a high-pH buffer.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate with a primary antibody against PRSS2.
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Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody.
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Wash with PBS or TBS.
-
Apply a streptavidin-HRP conjugate.
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Wash with PBS or TBS.
4. Visualization and Counterstaining:
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Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
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Dehydrate, clear, and mount the slides.
Quantitative Real-Time PCR (qPCR) for PRSS2 mRNA
This protocol is for the quantification of PRSS2 mRNA levels.
1. RNA Extraction and cDNA Synthesis:
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Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol or column-based kits).
-
Treat with DNase I to remove genomic DNA contamination.
-
Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
2. qPCR Reaction:
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Prepare a reaction mix containing cDNA template, forward and reverse primers for PRSS2, and a SYBR Green or TaqMan master mix.
-
Run the qPCR reaction in a real-time PCR system.
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Include no-template controls and a reference gene (e.g., GAPDH, ACTB) for normalization.
3. Data Analysis:
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Determine the cycle threshold (Ct) values.
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Calculate the relative expression of PRSS2 using the ΔΔCt method.
siRNA-mediated Knockdown of PRSS2
This protocol describes the transient knockdown of PRSS2 expression in cultured cells.
1. siRNA Design and Preparation:
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Design or obtain pre-validated siRNA duplexes targeting PRSS2.
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Prepare a stock solution of the siRNA.
2. Transfection:
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Seed cells in a culture plate to achieve 30-50% confluency at the time of transfection.
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Prepare siRNA-lipid complexes using a suitable transfection reagent.
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Add the complexes to the cells and incubate.
3. Validation of Knockdown:
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Harvest cells 24-72 hours post-transfection.
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Assess the knockdown efficiency at the mRNA level by qPCR and at the protein level by Western blot.
Conclusion and Future Directions
The PRSS2 gene, encoding anionic trypsinogen, is a key player in pancreatic physiology and is increasingly recognized for its role in pathology, particularly in pancreatitis and cancer. Its expression is tightly regulated, with the transcription factor c-Myc being a significant activator. In the tumor microenvironment, PRSS2 participates in a signaling pathway that promotes tumor progression through a non-proteolytic mechanism.
Future research should focus on several key areas. A detailed characterization of the epigenetic modifications governing PRSS2 expression in both normal and diseased states is crucial. This includes comprehensive analysis of DNA methylation patterns and histone modifications at the PRSS2 locus. Furthermore, the experimental validation of other predicted transcription factors will provide a more complete picture of its transcriptional regulation. A deeper understanding of the signaling pathways that modulate PRSS2 expression and the downstream consequences of its activity will be vital for the development of novel therapeutic strategies targeting PRSS2 in various diseases. The development of specific inhibitors for the non-proteolytic functions of PRSS2 could also represent a promising avenue for cancer therapy.
References
- 1. PRSS2 serine protease 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PRSS2 - Wikipedia [en.wikipedia.org]
- 3. thermofisher.com [thermofisher.com]
- 4. High expression of serine protease 2 (PRSS2) associated with invasion, metastasis, and proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRSS2 overexpression relates to poor prognosis and promotes proliferation, migration and invasion in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene - PRSS2 [maayanlab.cloud]
- 7. PRSS2 remodels the tumor microenvironment via repression of Tsp1 to stimulate tumor growth and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 9. Hypermethylation-mediated transcriptional repression of TMPRSS2 in androgen receptor-negative prostate cancer cells | Semantic Scholar [semanticscholar.org]
- 10. DNA Methylation Based Biomarkers in Non-Invasive Cancer Screening - PMC [pmc.ncbi.nlm.nih.gov]
